molecular formula C8H4ClFN2 B15315690 4-Chloro-8-fluorocinnoline

4-Chloro-8-fluorocinnoline

Cat. No.: B15315690
M. Wt: 182.58 g/mol
InChI Key: VOMQJTBVCRRFGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-8-fluorocinnoline is a heterocyclic aromatic compound with the molecular formula C9H5ClFN. It belongs to the class of cinnolines, which are nitrogen-containing aromatic compounds. The presence of both chlorine and fluorine atoms in its structure makes it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-8-fluorocinnoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloroaniline with 2,3,4,5-tetrafluorobenzaldehyde under acidic conditions to form the intermediate, which then undergoes cyclization to yield this compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-8-fluorocinnoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted cinnoline derivatives can be formed.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced forms of the cinnoline ring.

Scientific Research Applications

4-Chloro-8-fluorocinnoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-8-fluorocinnoline involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the inhibition of topoisomerases and other critical enzymes .

Comparison with Similar Compounds

  • 4-Chloro-8-fluoroquinoline
  • 6-Chloro-8-fluoroquinoline
  • 4-Chloro-7-fluoroquinoline

Comparison: 4-Chloro-8-fluorocinnoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds like 4-Chloro-8-fluoroquinoline, it may exhibit different reactivity and biological activity due to the position of the chlorine and fluorine atoms .

Properties

Molecular Formula

C8H4ClFN2

Molecular Weight

182.58 g/mol

IUPAC Name

4-chloro-8-fluorocinnoline

InChI

InChI=1S/C8H4ClFN2/c9-6-4-11-12-8-5(6)2-1-3-7(8)10/h1-4H

InChI Key

VOMQJTBVCRRFGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)N=NC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.